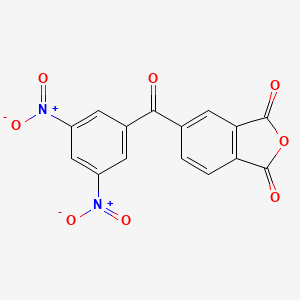
5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione, also known as DNFB, is a synthetic compound that has been widely used in scientific research. This molecule belongs to the group of nitroaromatic compounds, which are known to have diverse biological and chemical properties. DNFB has been used as a reagent in various chemical reactions and as a tool to study the immune system.
Mecanismo De Acción
The mechanism of action of 5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione is not fully understood, but it is known to activate the immune system by forming covalent bonds with proteins in the skin. This compound reacts with skin proteins such as keratin and albumin, leading to the formation of hapten-protein complexes. These complexes are recognized by antigen-presenting cells, which then activate T cells and initiate an immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It can induce the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. This compound can also activate the complement system and increase the expression of adhesion molecules on endothelial cells. These effects contribute to the development of contact hypersensitivity and the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a potent sensitizer that can induce contact hypersensitivity in animal models, making it a useful tool to study the immune system. However, this compound has some limitations. It is a toxic compound that can cause skin irritation and allergic reactions in humans. Therefore, it should be handled with care and used only in well-controlled laboratory settings.
Direcciones Futuras
5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione has potential applications in various fields such as immunology, dermatology, and toxicology. Future research directions could include the development of new therapies for allergic and autoimmune diseases based on the mechanisms of contact hypersensitivity. This compound could also be used as a tool to study the role of the immune system in skin cancer and other skin disorders. Furthermore, the synthesis and modification of this compound could lead to the development of new compounds with improved pharmacological properties and reduced toxicity.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. It is a potent sensitizer that can induce contact hypersensitivity in animal models and has been used as a tool to study the immune system. This compound has various biochemical and physiological effects and has potential applications in various fields. However, it is a toxic compound that should be handled with care and used only in well-controlled laboratory settings. Future research directions could include the development of new therapies and compounds based on the mechanisms of contact hypersensitivity.
Métodos De Síntesis
5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione can be synthesized by the reaction of 3,5-dinitrobenzoyl chloride with 2-benzofuran-1,3-dione in the presence of a base. The reaction yields a yellow crystalline solid that is purified by recrystallization from a suitable solvent. The purity and identity of this compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione has been used as a tool to study the immune system and to induce contact hypersensitivity in animal models. Contact hypersensitivity is a type IV hypersensitivity reaction that occurs when an antigen is applied to the skin, leading to an inflammatory response. This compound is a potent sensitizer that can induce contact hypersensitivity in mice, rats, and guinea pigs. This property has been used to study the mechanisms of immune response and to develop therapies for allergic and autoimmune diseases.
Propiedades
IUPAC Name |
5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6N2O8/c18-13(7-1-2-11-12(5-7)15(20)25-14(11)19)8-3-9(16(21)22)6-10(4-8)17(23)24/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIJASLAYCWBBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

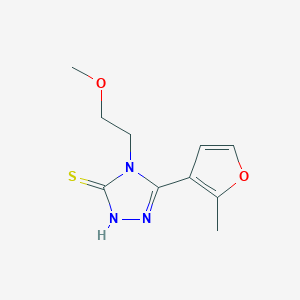
![N-{2-[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}urea](/img/structure/B6022261.png)
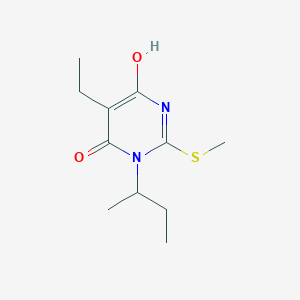
![6-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6022276.png)
![6,7-dimethoxy-2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6022278.png)

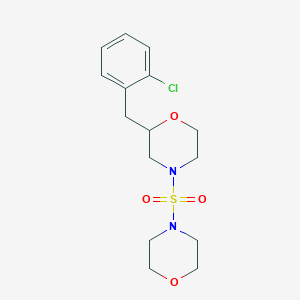
![ethyl [2-(pentanoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B6022335.png)
![N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B6022336.png)
![2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6022343.png)
![N-(2,4-dimethoxybenzyl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6022348.png)
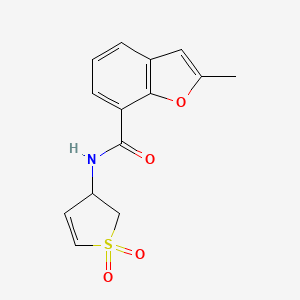

![1-butyryl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6022366.png)